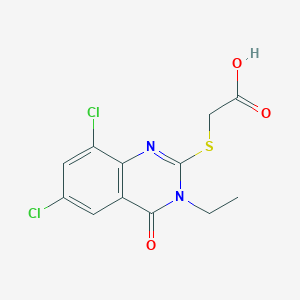

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Description

Chemical Identity and Nomenclature

The compound is systematically named 2-[(6,8-dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid under IUPAC guidelines. Its molecular formula is C₁₂H₁₀Cl₂N₂O₃S , with a calculated molecular weight of 333.19 g/mol . The structure features a quinazolinone core substituted at positions 6 and 8 with chlorine atoms, an ethyl group at position 3, and a thioacetic acid moiety at position 2 (Table 1). The SMILES notation O=C(O)CSC(N1CC)=NC2=C(C=C(Cl)C=C2Cl)C1=O reflects this arrangement, emphasizing the sulfur bridge between the quinazolinone and acetic acid groups.

Table 1: Key identifiers of 2-((6,8-dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

| Property | Value |

|---|---|

| CAS Registry Number | 886500-42-1 |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₃S |

| Molecular Weight | 333.19 g/mol (calculated) |

| IUPAC Name | 2-[(6,8-dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid |

The ethyl group at position 3 distinguishes this compound from its methyl analog (CAS 886500-46-5), which has a molecular weight of 319.16 g/mol. This structural modification influences physicochemical properties such as lipophilicity and electronic distribution, factors critical to its interaction with biological targets.

Historical Context of Discovery and Development

Quinazolinone derivatives gained prominence in the 1990s due to their potential as tyrosine kinase inhibitors, as exemplified by patents such as US5770599A (1996), which disclosed chloro- and fluoro-substituted variants for anticancer applications. The ethyl-substituted derivative described here likely emerged from subsequent efforts to optimize pharmacokinetic properties by altering alkyl substituents. A 2018 patent (US10562891B2) further highlights the relevance of quinazolinones in targeting PARP14, an enzyme implicated in cancer and inflammatory diseases. While the exact synthesis date of this compound remains unspecified in public records, its structural resemblance to derivatives in these patents suggests development within the broader context of oncology-focused heterocyclic chemistry.

Position Within Quinazolinone Derivatives

This compound occupies a distinct niche within quinazolinone chemistry due to its dual functionalization:

- Halogenation : The 6,8-dichloro configuration enhances electrophilicity, potentially improving binding affinity to enzymatic targets.

- Thioacetic Acid Side Chain : The sulfur linkage and carboxylic acid group introduce hydrogen-bonding and polar interactions, as seen in related structures like ({2-[(carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid (PubChem CID 2772600).

Comparative analysis with analogs reveals strategic substitutions aimed at balancing solubility and membrane permeability. For instance, replacing the methyl group in position 3 with ethyl increases hydrophobicity, which may enhance blood-brain barrier penetration in therapeutic contexts. Such modifications align with trends in medicinal chemistry to fine-tune drug-like properties through systematic alkyl chain elongation.

Table 2: Structural comparison of selected quinazolinone derivatives

Properties

CAS No. |

886500-42-1 |

|---|---|

Molecular Formula |

C12H10Cl2N2O3S |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

2-(6,8-dichloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C12H10Cl2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18) |

InChI Key |

OJBUMMTWKBIDFB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by further modifications. One common method includes the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The reaction conditions often involve heating the reactants under microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry approaches, such as DES and microwave-induced synthesis, suggests that scalable and environmentally friendly methods could be developed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, exhibit potent anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the compound has demonstrated efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also displays notable antimicrobial activity. In vitro studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function, leading to cell lysis .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes implicated in disease processes. For example, it has shown promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell signaling pathways . This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapy.

Pesticidal Activity

The compound has been explored for its pesticidal properties. Preliminary studies suggest that it can effectively control pests and pathogens affecting crops. Its application as a fungicide has been particularly noted, where it reduces fungal infections in agricultural settings . The mechanism involves interference with fungal cell metabolism and growth.

Structure-Activity Relationship Studies

The structure of this compound allows for extensive structure-activity relationship (SAR) studies. Researchers have utilized this compound to understand how modifications affect biological activity, providing insights into designing more effective drugs with fewer side effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Pharmacology | Anticancer agent | Induces apoptosis via caspase activation |

| Antimicrobial agent | Disrupts bacterial cell wall synthesis | |

| Enzyme inhibitor (PI3K) | Inhibits cancer signaling pathways | |

| Agriculture | Pesticide | Interferes with fungal metabolism |

| Biochemical Research | SAR studies | Modifications lead to enhanced biological activity |

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells through apoptosis induction. The study utilized flow cytometry and Western blotting techniques to assess cell viability and apoptotic markers .

- Antimicrobial Testing : In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential use as an alternative to traditional antibiotics .

- Pesticidal Studies : Field trials conducted on crops affected by Fusarium species showed that the application of this compound reduced infection rates by over 50%, highlighting its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

- Structural Differences : The methoxyphenyl substituent at the 3-position contrasts with the 3-ethyl group in the target compound. Additionally, the terminal methyl ester replaces the acetic acid group.

N-Substituted Acetamide Derivatives

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26, ) and related analogs feature:

- Core Heterocycle: Triazinoindole instead of quinazolinone.

- Functional Groups : Amide linkages instead of acetic acid.

- The amide group may enhance metabolic stability compared to the carboxylic acid in the target compound .

Substituent Effects on Bioactivity

6,8-Dibromo-2-Methylquinazolinone Derivatives

highlights 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) and its derivatives, which exhibit analgesic activity. Key comparisons include:

- Halogenation : Bromine at 6,8-positions vs. chlorine in the target compound. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability.

- Side Chains : Hydrazide and pyrazole derivatives demonstrate that side-chain flexibility influences receptor binding. The acetic acid group in the target compound could mimic carboxylate interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Synthetic Feasibility : Green chemistry methods used for methyl ester analogs could be adapted for the target compound to improve yield and sustainability.

Biological Activity

The compound 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a derivative of quinazoline known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6,8-dichloroquinazoline derivatives with thiol-containing acetic acid. The process includes several steps such as the formation of intermediates and purification through recrystallization. The yield and purity of the final product are critical for subsequent biological evaluations.

Antimicrobial Activity

Numerous studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that modifications in the phenyl ring structure significantly influenced antibacterial potency, with certain derivatives exhibiting higher activity levels compared to others .

| Compound | Activity (Zone of Inhibition) | Bacteria Type |

|---|---|---|

| Compound A | 20 mm | E. coli |

| Compound B | 15 mm | Staphylococcus aureus |

Anticancer Properties

Research has also highlighted the anticancer potential of quinazoline derivatives:

- Cell Line Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis |

| A549 (Lung) | 15.0 | Cell Cycle Arrest |

Anticonvulsant Activity

The anticonvulsant activity of similar quinazoline derivatives has been documented:

- Animal Models : In vivo studies using animal models indicated that the compound could reduce seizure frequency significantly, suggesting its potential use in epilepsy treatment .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives, including our compound. The results showed that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of the compound on breast cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy.

Q & A

Basic: What synthetic routes are available for 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 6,8-dichloro-3-ethyl-4-oxo-3,4-dihydroquinazoline-2-thiol with chloroacetic acid under reflux conditions in ethanol. Key parameters include:

- Temperature control : Maintain reflux (70–80°C) to ensure complete thiol activation and minimize side reactions.

- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency.

- Stoichiometry : A 1:1.2 molar ratio of thiol to chloroacetic acid improves yield (≥85%) .

Post-synthesis, recrystallization from acetic acid or ethanol enhances purity (>97%) .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

Answer:

- IR Spectroscopy : Confirm the presence of thioether (C-S, ~650 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and hydroxyl (O-H, ~2500–3300 cm⁻¹) groups .

- NMR (¹H/¹³C) : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂), quinazolinone aromatic protons (δ 7.2–8.1 ppm), and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂S) .

- HPLC with UV detection : Use a C18 column (methanol/water mobile phase) to verify purity and detect impurities .

Advanced: How do substituents (e.g., chloro, ethyl) at the 6,8 and 3 positions influence its biological activity?

Answer:

- Chloro groups : Enhance lipophilicity and membrane permeability, improving antimicrobial activity. The 6,8-dichloro configuration increases steric hindrance, potentially reducing off-target interactions .

- Ethyl group at position 3 : Modulates electron density on the quinazolinone ring, affecting binding to enzymes like dihydrofolate reductase (DHFR). Comparative studies with methyl or propyl analogs show ethyl optimizes potency while maintaining solubility .

Methodologically, substituent effects are evaluated via SAR studies using microbial assays (e.g., MIC against S. aureus) and molecular docking .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Conflicting data often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility.

- Solubility differences : Use DMSO with ≤1% v/v to avoid cytotoxicity artifacts.

- Structural analogs : Compare activity of the parent compound with derivatives (e.g., acetamide salts) to isolate substituent-specific effects .

Meta-analyses of IC₅₀ values and dose-response curves are recommended to identify trends .

Experimental Design: How should stability studies be designed to assess degradation under physiological conditions?

Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .

- Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 1–3 months.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Include control samples with antioxidants (e.g., BHT) to evaluate oxidative pathways.

Advanced: What computational approaches predict interactions between this compound and biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Model binding to DHFR or β-lactamase using crystal structures (PDB IDs: 1DHF, 4BLM). Focus on hydrogen bonding with active-site residues (e.g., Asp27 in DHFR) .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal and photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the thioether group.

- Solubility : Prepare stock solutions in DMSO (≤10 mM) and store at –80°C for ≤6 months .

Advanced: How can environmental fate studies be designed to evaluate ecological risks?

Answer:

- Abiotic degradation : Test hydrolysis (pH 7–9) and photolysis (UV-C light) in aqueous systems. Quantify half-lives via LC-MS/MS .

- Biotic degradation : Use OECD 301F respirometry with activated sludge to measure biodegradation over 28 days.

- Bioaccumulation : Calculate BCF (bioconcentration factor) in Daphnia magna or zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.